![molecular formula C17H13N5 B2614028 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine CAS No. 685106-69-8](/img/structure/B2614028.png)

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine

Descripción general

Descripción

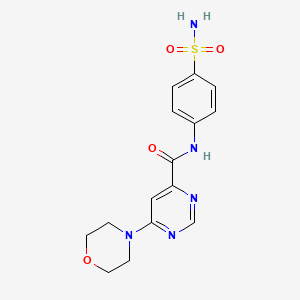

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their wide-ranging biological activities .

Mode of Action

It’s worth noting that benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Análisis Bioquímico

Biochemical Properties

It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Some benzimidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 .

Molecular Mechanism

Some benzimidazole compounds have been found to bind to DNA grooves and have peroxide mediated DNA-cleavage properties .

Temporal Effects in Laboratory Settings

Some benzimidazole derivatives have been found to show changes in their effects over time .

Dosage Effects in Animal Models

Some benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .

Metabolic Pathways

Some benzimidazole derivatives have been found to interact with various enzymes .

Transport and Distribution

Some benzimidazole derivatives have been found to be highly soluble in water and other polar solvents .

Subcellular Localization

Some benzimidazole derivatives have been found to interact with proteins and enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine typically involves the following steps:

Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Formation of Pyrimidine Moiety: The pyrimidine ring can be synthesized by the reaction of appropriate amidines with β-dicarbonyl compounds under basic conditions.

Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrimidine moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent, and base such as potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the benzimidazole or pyrimidine rings.

Reduction: Reduced derivatives with hydrogenated benzimidazole or pyrimidine rings.

Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Aplicaciones Científicas De Investigación

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-benzimidazol-2-yl)aniline: Similar structure but lacks the pyrimidine moiety.

2-(4-aminophenyl)benzimidazole: Contains a benzimidazole ring but with different substitution patterns.

4-(1H-benzimidazol-2-yl)-1,3-thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is unique due to the presence of both benzimidazole and pyrimidine moieties in a single molecule. This combination enhances its potential biological activity and makes it a versatile compound for various scientific research applications .

Propiedades

IUPAC Name |

4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c18-17-19-10-9-14(21-17)12-5-7-13(8-6-12)22-11-20-15-3-1-2-4-16(15)22/h1-11H,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVCVRYPQNBZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327968 | |

| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685106-69-8 | |

| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2613945.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)

![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![6-{[4-(2,5-dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2613964.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2613968.png)